

A Spectroscopic Comparison of Piperidine Derivatives for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Piperidine

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This guide provides a detailed spectroscopic comparison of **piperidine** and several of its derivatives, namely 2-methyl**piperidine**, 4-phenyl**piperidine**, and N-acetyl**piperidine**. The data presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of these and similar molecules.

The **piperidine** scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.^{[1][2][3][4]} Its prevalence underscores the importance of having robust spectroscopic data for the characterization of novel **piperidine**-containing molecules. This guide offers a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for selected **piperidine** derivatives.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **piperidine**, 2-methyl**piperidine**, 4-phenyl**piperidine**, and N-acetyl**piperidine**.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
Piperidine	\sim 2.79 (t, 4H, H-2, H-6), \sim 1.58-1.46 (m, 6H, H-3, H-4, H-5), \sim 2.04 (s, 1H, NH)[5][6][7]
2-Methylpiperidine	\sim 2.8-2.4 (m, 3H), \sim 1.8-1.0 (m, 6H), \sim 1.05 (d, 3H), \sim 1.5 (br s, 1H, NH)[8][9]
4-Phenylpiperidine	\sim 7.31-7.15 (m, 5H, Ar-H), \sim 3.15 (m, 2H, H-2eq, H-6eq), \sim 2.73 (m, 2H, H-2ax, H-6ax), \sim 1.86 (m, 2H, H-3eq, H-5eq), \sim 1.60 (m, 2H, H-3ax, H-5ax), \sim 2.61 (m, 1H, H-4), \sim 1.89-1.75 (s, 1H, NH)[10][11][12]
N-Acetylpiperidine	\sim 3.5 (t, 4H, H-2, H-6), \sim 2.1 (s, 3H, COCH ₃), \sim 1.6 (m, 6H, H-3, H-4, H-5)[13]

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
Piperidine	\sim 47.45 (C-2, C-6), \sim 27.24 (C-3, C-5), \sim 25.21 (C-4)[5][7][14]
2-Methylpiperidine	\sim 53.0, \sim 47.0, \sim 35.0, \sim 26.0, \sim 25.0, \sim 22.0[15]
4-Phenylpiperidine	\sim 146.0 (Ar-C), \sim 128.5 (Ar-CH), \sim 126.8 (Ar-CH), \sim 126.2 (Ar-CH), \sim 46.5 (C-2, C-6), \sim 43.0 (C-4), \sim 33.0 (C-3, C-5)[10]
N-Acetylpiperidine	\sim 169.0 (C=O), \sim 47.0 (C-2, C-6), \sim 26.0 (C-3, C-5), \sim 24.5 (C-4), \sim 21.5 (CH ₃)[16]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

Compound	Wavenumber (cm ⁻¹)	Assignment
Piperidine	~3280 (N-H stretch), ~2930, ~2850 (C-H stretch)	N-H and C-H vibrations
2-Methylpiperidine	~3300 (N-H stretch), ~2930, ~2860 (C-H stretch)	N-H and C-H vibrations[17]
4-Phenylpiperidine	~3300 (N-H stretch), ~3020 (Aromatic C-H stretch), ~2940, ~2850 (Aliphatic C-H stretch), ~1600, ~1490 (C=C stretch)	Aromatic and aliphatic C-H and N-H vibrations[18]
N-Acetylpiperidine	~2940, ~2860 (C-H stretch), ~1640 (C=O stretch)	Amide C=O and C-H vibrations[19][20][21]

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Piperidine	85	84, 70, 56, 43
2-Methylpiperidine	99	98, 84, 70, 56[22]
4-Phenylpiperidine	161	160, 146, 117, 91[23]
N-Acetylpiperidine	127	84, 70, 43[19][20][21]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of **Piperidine** Derivatives

- Sample Preparation: 5-10 mg of the **piperidine** derivative is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.[9] The solution is then filtered into a 5 mm NMR tube.

- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[9]
- ^1H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of -1 to 9 ppm. All peaks are integrated, and chemical shifts are reported in parts per million (ppm) downfield from TMS.[5]
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded with broadband proton decoupling. The spectral window is typically set from -10 to 180 ppm.[5] Chemical shifts are reported in ppm relative to the CDCl_3 solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy of Liquid **Piperidine** Derivatives

- Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal. [23][24] For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.[24]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.[24]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample spectrum is then recorded from 4000 to 400 cm^{-1} . [23] Multiple scans are averaged to improve the signal-to-noise ratio.[23] The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry of **Piperidine** Derivatives

- Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification.[13] The sample is volatilized before ionization.[25]
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[16][26] This is considered a

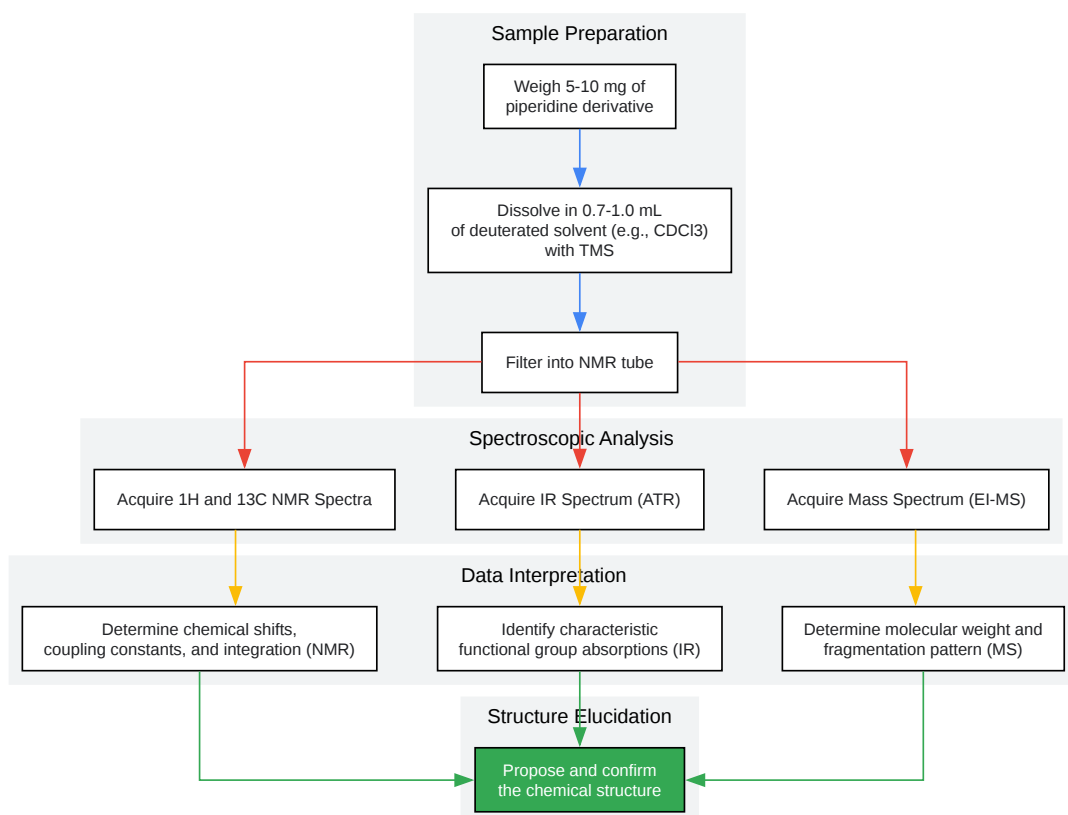
"hard" ionization technique, leading to extensive fragmentation that is useful for structural elucidation.[13][16]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[25]
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.[25]

Visualization of a Relevant Biological Pathway

Piperidine derivatives are known to interact with various biological pathways. For instance, piperine, an alkaloid found in black pepper, has been shown to induce apoptosis in cancer cells through the caspase activation pathway.[18] The following diagram illustrates a simplified workflow for the spectroscopic identification of a **piperidine** derivative.

Workflow for Spectroscopic Identification of a Piperidine Derivative

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic identification of a **piperidine** derivative.

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